8-PIP-cAMP
Overview
Description
8-PIP-cAMP is a site-selective cyclic AMP analogue with high selectivity for site A of cAK type I and for site B of cAK type II . It acts synergistically together with analogues having opposite site-selectivity . It exhibits increased metabolic stability and membrane permeability compared to cAMP .
Molecular Structure Analysis
The empirical formula of 8-PIP-cAMP is C15H20N6O6PNa . Its molecular weight is 434.32 . Unfortunately, the specific details about its molecular structure are not provided in the retrieved documents.
Physical And Chemical Properties Analysis
8-PIP-cAMP is a solid substance . It is soluble in water . Its molecular weight is 434.32 .
Scientific Research Applications
Antitumor Activity and Cancer Cell Proliferation
8-PIP-cAMP, along with other cAMP analogues like 8-Br-CAMP and 8-HA–cAMP, has been explored for its antitumor activity. Research indicates that these analogues can exhibit efficacy in inhibiting cancer cell proliferation, although effective concentrations can vary. For instance, some analogues, including 8-PIP-cAMP, show efficacy in millimolar concentrations. 8-Cl-cAMP, a specific analogue, has been noted to inhibit proliferation and stimulate apoptosis of malignant cells in low or micromolar concentrations. However, the precise mechanisms of action of these compounds, including 8-PIP-cAMP, are not fully understood and remain an area of active research (BajiÄ et al., 2015).
Effects on Cancer Cell Signaling Pathways
Research comparing the effects of 8-Cl-cAMP and PKA I-selective cAMP analogs, including 8-PIP-cAMP, on human cancer cell lines has revealed differences in their mechanisms of action. Both types of compounds were found to have potent antiproliferative effects, but they act through distinct pathways. For example, while PKA I-selective cAMP analogs like 8-PIP-cAMP were associated with growth arrest in certain cancer cells, 8-Cl-cAMP was found to induce apoptosis, possibly through activation of the p38 MAPK pathway. These findings suggest that 8-PIP-cAMP and similar compounds might inhibit cell proliferation via mechanisms different from those of 8-Cl-cAMP (Lucchi et al., 2011).
Interactions with cAMP and cGMP Immunoassays
The interaction of 8-PIP-cAMP and other cyclic nucleotide analogs with immunoassays has been evaluated, providing insights into their cellular effects and interactions. For instance, some cAMP and cGMP analogs, including 8-PIP-cAMP, have shown strong cross-reactivity in corresponding immunoassays, indicating their potential impact on intracellular cyclic nucleotide concentrations and related signaling pathways. This research helps in understanding the cellular dynamics of these compounds and their potential therapeutic applications (Werner et al., 2011).
Safety And Hazards
properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCWZMQKRRKCEF-ZBMQJGODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635494 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-PIP-cAMP | |
CAS RN |
31357-06-9 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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